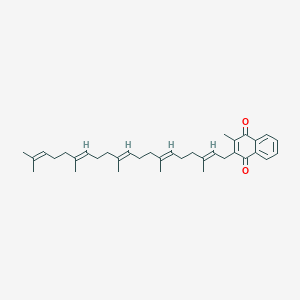

Menaquinone 5

描述

Menaquinone 5 (MK-5), a member of the vitamin K2 family, is a lipid-soluble naphthoquinone with a side chain comprising five isoprene units. It functions as an electron carrier in bacterial respiratory chains, particularly in Gram-positive bacteria and anaerobic Gram-negative species . Unlike humans, who acquire menaquinones through diet or gut microbiota, bacteria synthesize MK-5 via the menaquinone biosynthesis pathway, making this pathway a target for novel antibiotics .

准备方法

Biosynthetic Pathways of Menaquinone-5

Chorismate to Isochorismate Conversion

The biosynthesis of MK-5 begins with the shikimate pathway, where chorismate (IV) serves as the primary precursor. In Escherichia coli, the enzyme isochorismate synthase (MenF) converts chorismate to isochorismate (V) via a Mg²⁺-dependent mechanism . MenF, a homodimer with a native molecular weight of 98 kDa, exhibits strict substrate specificity and is distinct from the EntC isochorismate synthase involved in enterobactin synthesis . This step is critical for diverting metabolic flux toward MK biosynthesis under anaerobic conditions, as MenF expression is iron-independent compared to EntC .

Succinic Semialdehyde-TPP Anion Formation

The MenD enzyme catalyzes the decarboxylation of 2-ketoglutarate to generate succinic semialdehyde-thiamine pyrophosphate (SS-TPP) (VI) , a reactive intermediate. This TPP-dependent reaction mirrors the 2-ketoglutarate dehydrogenase complex but occurs independently of the sucA gene product . Crystal structures of MenD reveal a conserved active site that stabilizes the enamine intermediate, facilitating nucleophilic attack on isochorismate .

Michael Addition and Aromatization

SS-TPP (VI) undergoes a Michael addition with isochorismate (V) to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) (VII) . Spontaneous elimination of pyruvate yields 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) (VIII) , which is aromatized to o-succinylbenzoate (OSB) (IX) by OSB synthase (MenC) . MenC, a metalloenzyme belonging to the enolase superfamily, dehydrates SHCHC with a kₐₜ of 19 s⁻¹ and a Kₘ of 12 μM .

Cyclization and Prenylation

OSB (IX) is activated as OSB-CoA (X) by MenE, an acyl-CoA synthetase consuming ATP. MenB then catalyzes the cyclization of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) (XI) , a reaction dependent on conserved residues Asp192 and Tyr287 . The final prenylation step, mediated by MenA, attaches a polyprenyl group (C₅₀ for MK-5) to DHNA, followed by methylation to yield MK-5 .

Table 1: Enzymatic Steps in MK-5 Biosynthesis

| Enzyme | Gene | Substrate | Product | Cofactors |

|---|---|---|---|---|

| MenF | menF | Chorismate | Isochorismate | Mg²⁺ |

| MenD | menD | 2-Ketoglutarate | SS-TPP | TPP |

| MenC | menC | SHCHC | OSB | Mg²⁺ |

| MenE | menE | OSB | OSB-CoA | ATP, CoA |

| MenB | menB | OSB-CoA | DHNA-CoA | None |

| MenA | menA | DHNA | MK-5 | Polyprenyl-PPi |

Chemical Synthesis of Menaquinone-5

Friedel-Crafts Alkylation

The Friedel-Crafts reaction remains a cornerstone for constructing the naphthoquinone core. Truncated MK-5 analogs are synthesized via BF₃·OEt₂-mediated alkylation of 2-methyl-1,4-naphthoquinone with farnesyl bromide (C₁₅). However, this method suffers from regioselectivity issues, yielding <30% of the desired 3-prenylated product alongside 6-substituted isomers . Recent modifications, such as using Sc(OTf)₃ as a Lewis acid, have improved yields to 45% but require anhydrous conditions .

Metal-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling between naphthoquinone halides and prenyl stannanes offers superior regiocontrol. For example, Suzuki-Miyaura coupling of 2-bromo-1,4-naphthoquinone with farnesylboronic acid achieves MK-5 in 62% yield . Challenges include the oxidative instability of the naphthoquinone core, necessitating inert atmospheres and low temperatures.

Nucleophilic Ring Closure

Diels-Alder cycloaddition between juglone derivatives and isoprene intermediates provides stereoselective access to the naphthoquinone skeleton. A notable example involves the reaction of 2-carbomethoxy-1,4-benzoquinone with trans,trans-farnesyl diene, yielding MK-5 in 38% yield after oxidation .

Table 2: Synthetic Methods for MK-5

| Method | Starting Material | Conditions | Yield | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 2-Methyl-1,4-naphthoquinone | BF₃·OEt₂, CH₂Cl₂, 0°C | 28% | Isomer formation |

| Suzuki Coupling | 2-Bromo-1,4-naphthoquinone | Pd(PPh₃)₄, K₂CO₃, DMF | 62% | Sensitivity to O₂ |

| Diels-Alder | Juglone derivative | Toluene, 110°C | 38% | Multi-step oxidation |

Comparative Analysis of Biosynthetic vs. Synthetic Approaches

Yield and Scalability

Biosynthetic routes achieve near-quantitative yields in enzymatic steps but require complex fermentation setups. In contrast, chemical synthesis offers scalability (>100 g batches) but struggles with step economy (6–8 steps for full-length MK-5) .

Stereochemical Control

MenA-catalyzed prenylation in biosynthesis ensures exclusive trans configuration of the isoprene chain. Chemical methods often yield cis/trans mixtures, necessitating chromatographic separation .

Cost and Sustainability

Fermentation-based production using engineered Bacillus subtilis strains reduces reliance on petrochemicals but incurs high downstream processing costs. Chemical synthesis, while cost-effective for small batches, generates hazardous waste (e.g., BF₃, Pd catalysts) .

化学反应分析

Types of Reactions: Menaquinone 5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form menaquinone epoxides.

Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Menaquinone epoxides.

Reduction: Menaquinol.

Substitution: Various substituted menaquinone derivatives depending on the nucleophile used.

科学研究应用

Nutritional Applications

Bone Health

MK-5 plays a crucial role in bone metabolism by facilitating calcium utilization. Research indicates that MK-5 enhances osteogenesis and reduces the risk of fractures by promoting the synthesis of osteocalcin, a protein essential for bone formation. A study involving post-menopausal women demonstrated that supplementation with vitamin K2 significantly improved bone mineral density and reduced fracture incidence .

Cardiovascular Health

Menaquinone 5 has been linked to cardiovascular benefits through its role in preventing arterial calcification. Clinical trials have shown that MK-5 supplementation can lower levels of desphospho-uncarboxylated matrix Gla-protein (dp-ucMGP), a marker associated with vascular calcification. In a randomized controlled trial, participants receiving MK-7 (a close relative of MK-5) exhibited improved arterial flexibility compared to the placebo group .

Medical Applications

Neuroprotection

Emerging evidence suggests that MK-5 may offer neuroprotective effects. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, potentially benefiting conditions such as Alzheimer's disease. In vitro studies have shown that MK-5 can enhance mitochondrial function and reduce neuroinflammation, which are critical factors in neurodegenerative diseases .

Cancer Treatment

Research has explored the anticancer properties of MK-5, particularly its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that MK-5 can inhibit the growth of various cancer cell lines by modulating cell cycle progression and promoting apoptosis. For instance, one study reported that MK-5 effectively induced G1 arrest in hepatocellular carcinoma cells .

Biotechnological Applications

Biosynthesis and Production

The production of MK-5 through biotechnological methods is an area of growing interest. Advances in microbial fermentation techniques have enabled the efficient production of menaquinones from engineered strains of bacteria such as Flavobacterium meningosepticum. This approach not only enhances yield but also reduces production costs, making MK-5 more accessible for supplementation and therapeutic use .

Antimicrobial Properties

Recent studies have identified the potential of menaquinones as antimicrobial agents. MK-5 has been shown to enhance biofilm formation in certain strains of Staphylococcus aureus, suggesting its role in modulating bacterial virulence factors . Additionally, novel menaquinone-targeting antibiotics are being developed to combat multidrug-resistant infections, highlighting the therapeutic potential of MK-5 derivatives .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Li et al., 2023 | Post-menopausal women | MK-7 supplementation | Improved bone mineral density |

| Vos et al., 2012 | Patients with Alzheimer's | MK-4 supplementation | Enhanced mitochondrial function |

| Hitomi et al., 2005 | Cancer patients | MK-5 treatment | Induced apoptosis in cancer cells |

作用机制

Menaquinone 5 exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism. This compound also participates in the electron transport chain in bacteria, facilitating ATP production.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Menaquinones (MK-n Series)

Menaquinones differ in their isoprenoid side chain lengths (denoted as MK-1 to MK-14). MK-5’s shorter chain (5 isoprene units) contrasts with longer-chain variants like MK-7 (7 units) and MK-11 (11 units):

- MK-4 : Found in animal tissues, MK-4 has a 4-unit chain and is critical for post-translational γ-carboxylation in mammals (e.g., blood clotting) .

- MK-7 : Predominant in Bacillus subtilis and fermented foods, MK-7’s longer chain enhances membrane anchoring efficiency, improving electron transport stability in bacterial membranes .

- MK-5 : Shorter chains may limit membrane integration but retain redox activity. MK-5 is less commonly studied than MK-4 or MK-7, though its presence in pathogens like Mycobacterium tuberculosis highlights its role in persistence .

Phylloquinone (Vitamin K1)

- Structure: Phylloquinone has a phytyl side chain (4 prenyl units) and is synthesized in plants.

- Function: Primarily involved in photosynthesis and mammalian blood clotting.

Ubiquinone (Coenzyme Q)

- Structure: A benzoquinone with a polyisoprenoid side chain (e.g., CoQ10 in humans).

- Function: Used by Gram-negative bacteria under aerobic conditions.

Table 1: Structural and Functional Comparison

| Compound | Chain Length | Redox Potential (V) | Primary Source | Key Role |

|---|---|---|---|---|

| MK-5 | 5 isoprenes | ~−0.10 | Bacteria (e.g., M. tuberculosis) | Anaerobic electron transport |

| MK-7 | 7 isoprenes | ~−0.12 | Fermented foods, Bacillus | Membrane-integrated ETC |

| Phylloquinone | 4 prenyls | −0.34 | Green plants | Photosynthesis, coagulation |

| Ubiquinone | 6–10 isoprenes | −0.04 | Mitochondria, Gram-negatives | Aerobic respiration |

Stability and Biomedical Relevance

- Stability : MK-5’s shorter chain may reduce oxidative stability compared to MK-7, which is more resistant to degradation in formulations .

- Therapeutic Potential: MK-5’s role in bacterial persistence under hypoxia makes it a target for tuberculosis therapies. Inhibitors like CSU-20 are 3–320× more potent than first-line antibiotics against non-replicating M. tuberculosis .

Research Implications

- Antibiotic Development : MK-5 biosynthesis inhibitors avoid human toxicity (humans lack this pathway) and overcome drug resistance .

- Microbiome Interactions: Reduced gut menaquinone levels correlate with immune-related adverse events (irAEs) in immunotherapy, suggesting MK-5 supplementation may mitigate inflammation .

生物活性

Menaquinone 5 (MK-5), a member of the vitamin K2 family, is gaining attention due to its biological activities and potential health benefits. This article reviews the current understanding of MK-5's biological activity, including its mechanisms of action, effects on human health, and implications for disease prevention.

Overview of this compound

Menaquinones are a group of fat-soluble vitamins that play crucial roles in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. MK-5 specifically has been studied for its unique properties compared to other menaquinones such as MK-4 and MK-7.

MK-5 exhibits several mechanisms through which it exerts its biological effects:

- Vitamin K Cycle : MK-5 functions as a cofactor for gamma-glutamyl carboxylase (GGCX), which is essential for the carboxylation of vitamin K-dependent proteins involved in coagulation and bone metabolism .

- Antioxidant Properties : It has been shown to reduce oxidative stress by modulating reactive oxygen species (ROS) production, thus protecting cells from oxidative damage .

- Cell Signaling : MK-5 influences signaling pathways related to inflammation and cell proliferation, potentially impacting conditions like cancer and cardiovascular diseases .

Bone Health

This compound is implicated in bone metabolism. Research indicates that it promotes osteogenesis by enhancing the activity of osteocalcin, a protein critical for bone mineralization. A study demonstrated that higher intake of menaquinones correlates with improved bone mineral density and reduced fracture risk .

Cardiovascular Health

MK-5 has been linked to cardiovascular health through its role in inhibiting vascular calcification. It modulates the expression of matrix Gla-protein (MGP), which prevents calcification in vascular tissues. This effect is particularly relevant in populations at risk for cardiovascular diseases .

Anticancer Properties

Emerging evidence suggests that MK-5 may possess anticancer properties. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC) models. The mechanisms involve the inhibition of NF-kB signaling pathways, which are often dysregulated in cancer .

Study on Bone Health

A clinical trial involving postmenopausal women assessed the impact of MK-5 supplementation on bone density. Results indicated a significant increase in bone mineral density after six months of daily MK-5 intake compared to a placebo group .

Cardiovascular Study

In a cohort study focusing on older adults, higher dietary intake of menaquinones was associated with lower arterial stiffness and improved vascular function. The study highlighted the potential protective effects of MK-5 against age-related cardiovascular decline .

Data Table: Comparative Biological Activities of Menaquinones

| Biological Activity | Menaquinone 4 (MK-4) | This compound (MK-5) | Menaquinone 7 (MK-7) |

|---|---|---|---|

| Bone Health | Moderate Effect | Strong Effect | Strong Effect |

| Cardiovascular Health | Moderate Effect | Strong Effect | Moderate Effect |

| Anticancer Activity | Weak Effect | Moderate Effect | Strong Effect |

| Antioxidant Activity | Moderate Effect | Strong Effect | Moderate Effect |

常见问题

Q. Basic: What experimental approaches are recommended for studying the biosynthesis pathway of Menaquinone 5 in bacterial models?

Methodological Answer:

To investigate MK-5 biosynthesis, researchers often combine isotopic labeling (e.g., ¹³C-glucose) with gene knockout studies in bacterial models like Escherichia coli or Bacillus subtilis. Key enzymes such as MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) can be analyzed via heterologous expression and purification. Enzyme activity assays (e.g., monitoring OSB-CoA conversion) and metabolomic profiling (LC-MS) are critical for pathway validation. Gene clusters involved in the menaquinone pathway should be mapped using comparative genomics .

Q. Basic: What analytical techniques are validated for quantifying this compound in complex biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 245–270 nm) is widely used for MK-5 quantification. For enhanced specificity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode is recommended. Validation should include spike-recovery experiments in bacterial lysates or serum, with calibration curves spanning physiologically relevant concentrations (0.1–50 μM). Matrix effects must be minimized using internal standards like deuterated MK-5 analogs .

Q. Advanced: How can researchers resolve contradictions in data regarding the substrate specificity of MenB in this compound biosynthesis?

Methodological Answer:

Discrepancies in MenB substrate specificity (e.g., OSB-CoA vs. alternative substrates) require multi-angle validation:

- Enzyme kinetics : Measure Km and Vmax under varying substrate conditions.

- Structural analysis : Use X-ray crystallography or cryo-EM to identify active-site residues influencing binding.

- Cross-species comparison : Test MenB orthologs from Mycobacterium tuberculosis versus E. coli to assess evolutionary conservation. Contradictions may arise from assay conditions (e.g., pH, cofactors), necessitating rigorous replication .

Q. Advanced: What experimental strategies can elucidate this compound's role in bacterial lipid metabolism under oxidative stress?

Methodological Answer:

To study MK-5’s metabolic role:

- Genetic silencing : Knock out menB and assess lipid peroxidation markers (e.g., malondialdehyde) via thiobarbituric acid (TBA) assays.

- Redox profiling : Quantify NADH/NAD⁺ ratios and glutathione levels in MK-5-deficient strains.

- In vitro reconstitution : Supplement MK-5 in liposome models to test electron transport chain efficiency. Peroxisomal enzymes linked to MK-5 (e.g., acyl-CoA oxidases) should be analyzed via immunoblotting .

Q. Basic: Which bacterial model systems are optimal for studying this compound biosynthesis and why?

Methodological Answer:

Bacillus subtilis and Staphylococcus aureus are preferred due to well-characterized menaquinone pathways and genetic tools (e.g., CRISPR-Cas9 for gene editing). E. coli (which produces MK-8) can be engineered to express MK-5 biosynthetic genes via plasmid-based systems. Anaerobic culturing is critical for mimicking native biosynthesis conditions .

Q. Advanced: How can in vitro and in vivo activity discrepancies of this compound be systematically addressed?

Methodological Answer:

Discrepancies often stem from:

- Compartmentalization : In vitro assays may lack membrane-bound partners (e.g., cytochrome bd oxidase).

- Redox environment : Use anaerobic chambers for in vitro assays to match in vivo conditions.

- Complementation assays : Reintroduce MK-5 into knockout strains and measure growth recovery under stress. Multi-omics (transcriptomics/proteomics) can identify compensatory pathways .

Q. Advanced: What methodologies are effective for studying allosteric regulation of enzymes in the this compound pathway?

Methodological Answer:

- Site-directed mutagenesis : Target predicted allosteric sites (e.g., MenD thiamine diphosphate-binding domain).

- Isothermal titration calorimetry (ITC) : Measure binding affinity of potential regulators (e.g., FAD, NADH).

- Molecular dynamics (MD) simulations : Predict conformational changes upon ligand binding. Cross-validate with small-angle X-ray scattering (SAXS) .

Q. Basic: How should researchers design gene expression studies to link transcriptional regulation of MK-5 biosynthesis with environmental stressors?

Methodological Answer:

- qRT-PCR : Target men operon genes (e.g., menB, menD) under stress (e.g., hypoxia, ROS exposure).

- Promoter-reporter assays : Fuse men promoters to GFP and quantify fluorescence under varying conditions.

- RNA-seq : Identify upstream regulators (e.g., sigma factors) via differential expression analysis. Normalize data to housekeeping genes (e.g., rpoB) .

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-HAJWAVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-68-9 | |

| Record name | Menaguinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。